1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine
Overview
Description
1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This compound is characterized by the presence of a benzyl group attached to the oxadiazole ring, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine can be synthesized through several synthetic routes[_{{{CITATION{{{2{Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4 ... - MDPI](https://www.mdpi.com/2073-4352/2/3/1201). One common method involves the cyclization of benzyl hydrazinecarboxamide under acidic conditions[{{{CITATION{{{2{Synthesis and Crystal Structure of Benzyl (1S)-1-(5-amino-1,3,4 ... - MDPI. The reaction typically requires heating the starting materials in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the oxadiazole ring[{{{CITATION{{{_2{Synthesis and Crystal Structure of Benzyl (1S)-1-(5-amino-1,3,4 ... - MDPI.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_2{Synthesis and Crystal Structure of Benzyl (1S)-1-(5-amino-1,3,4 ... - MDPI. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine is compared with other similar compounds, such as benzimidazole and furadiazole derivatives. While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms and functional groups, which contribute to its distinct properties and applications.
Comparison with Similar Compounds
Benzimidazole
Furadiazole
Oxadiazole derivatives
Benzisoxazole derivatives
Properties
IUPAC Name |
(5-benzyl-1,2,4-oxadiazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFXSHIPBNUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651005 | |
Record name | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-26-0 | |
Record name | 5-(Phenylmethyl)-1,2,4-oxadiazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959241-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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